molecular formula C7H10N2OS B1364163 6-Isopropyl-2-mercaptopyrimidin-4-OL CAS No. 28456-53-3

6-Isopropyl-2-mercaptopyrimidin-4-OL

Cat. No.: B1364163
CAS No.: 28456-53-3
M. Wt: 170.23 g/mol
InChI Key: ZLFICLXWPLFISK-UHFFFAOYSA-N
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Description

6-Isopropyl-2-mercaptopyrimidin-4-OL is a chemical compound with the molecular formula C7H10N2OS and a molecular weight of 170.24 g/mol . It is a pyrimidine derivative, which is a class of organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This compound is primarily used in proteomics research .

Scientific Research Applications

6-Isopropyl-2-mercaptopyrimidin-4-OL has several scientific research applications, including:

Mechanism of Action

Pharmacokinetics

Some physical properties of the compound are mentioned . The compound has a predicted melting point of 158.50° C, a predicted boiling point of 344.1° C at 760 mmHg, and a predicted density of 1.2 g/cm^3 . These properties could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.

Future Directions

The future directions of 6-Isopropyl-2-mercaptopyrimidin-4-OL research could involve the development of novel inhibitors of nonhomologous end joining (NHEJ) with higher efficacy and potential, which can be developed as cancer therapeutics .

Preparation Methods

The synthesis of 6-Isopropyl-2-mercaptopyrimidin-4-OL involves several steps, typically starting with the preparation of the pyrimidine ring. One common synthetic route involves the reaction of appropriate starting materials under controlled conditions to form the desired pyrimidine derivative. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but with optimized processes for higher efficiency and cost-effectiveness.

Chemical Reactions Analysis

6-Isopropyl-2-mercaptopyrimidin-4-OL undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms or groups in the molecule are replaced by other atoms or groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield sulfoxides, while reduction with sodium borohydride may produce thiols.

Comparison with Similar Compounds

6-Isopropyl-2-mercaptopyrimidin-4-OL can be compared with other pyrimidine derivatives, such as:

    2-Isopropyl-6-methylpyrimidin-4-OL: This compound has a similar structure but with a methyl group at position 6 instead of a mercapto group.

    4-Hydroxy-2-mercaptopyrimidine: This compound has a hydroxyl group at position 4 and a mercapto group at position 2, similar to this compound but without the isopropyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

6-propan-2-yl-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c1-4(2)5-3-6(10)9-7(11)8-5/h3-4H,1-2H3,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLFICLXWPLFISK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)NC(=S)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40182652
Record name 6-Isopropylthiouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40182652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28456-53-3
Record name 4(1H)-Pyrimidione, 2,3-dihydro-6-(1-methylethyl)-2-thioxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028456533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 28456-53-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58556
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Isopropylthiouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40182652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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